5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

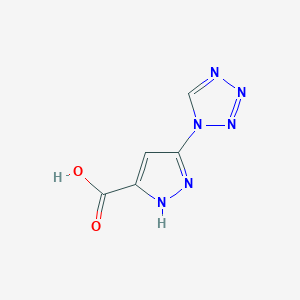

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both tetrazole and pyrazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with azide compounds to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The tetrazole and pyrazole rings can undergo substitution reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted tetrazole and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid exhibit promising anticancer properties. For instance, compounds synthesized from this structure have shown effectiveness against various cancer cell lines, including liver carcinoma (HepG2) and others. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance anticancer activity, indicating a potential pathway for developing new cancer therapies .

Anti-inflammatory Properties

Several studies have demonstrated that tetrazole derivatives possess anti-inflammatory effects. In particular, compounds derived from this compound have been evaluated using the carrageenan-induced paw edema model in rats, revealing significant reductions in inflammation compared to standard anti-inflammatory drugs like diclofenac . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Various derivatives have been synthesized and tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than existing antibiotics, highlighting their potential as new antimicrobial agents .

Agricultural Applications

Pesticide Development

this compound has been explored for its potential use in agricultural pesticides. Its ability to inhibit certain biological pathways in pests suggests it could serve as a basis for developing new agrochemicals that are more effective and environmentally friendly compared to traditional pesticides .

Material Science

Polymer Chemistry

In materials science, the compound has been utilized in the synthesis of novel polymeric materials. The incorporation of tetrazole groups into polymers can enhance their thermal stability and mechanical properties, making them suitable for applications in coatings and advanced materials . Research into the functionalization of polymers with this compound is ongoing, with promising results indicating enhanced performance characteristics.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives on HepG2 cells. The results showed that specific modifications to the tetrazole moiety significantly increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of tetrazole derivatives were synthesized and tested for anti-inflammatory activity using both in vitro and in vivo models. The most potent compounds demonstrated superior efficacy compared to standard treatments, suggesting their potential as new therapeutic agents for chronic inflammatory conditions .

Mécanisme D'action

The mechanism of action of 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzyme active sites and receptors. This interaction can modulate biological pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 5-Amino-1H-pyrazole-4-carboxylic acid

- 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The presence of both tetrazole and pyrazole rings allows for versatile reactivity and potential for diverse applications in various fields .

Activité Biologique

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid (CAS Number: 1039008-40-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄N₆O₂ |

| Molecular Weight | 168.12 g/mol |

| Melting Point | Decomposes around 195°C |

| Solubility | Soluble in water |

This compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the tetrazole moiety enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy against resistant strains .

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, certain derivatives demonstrated comparable efficacy to established anti-inflammatory drugs like indomethacin in animal models of inflammation .

3. Inhibition of Coagulation Factors

Recent findings suggest that this compound may serve as a lead compound for developing inhibitors of coagulation factors such as Factor XIa (FXIa). A series of derivatives based on pyrazole scaffolds were synthesized and evaluated for their inhibitory potency against FXIa, showing promising results for anticoagulant therapy .

Case Study 1: Antimicrobial Efficacy

In a study by Burguete et al., a novel series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds with a tetrazole group exhibited enhanced antimicrobial activity compared to their non-tetrazole counterparts. The most potent derivative showed an inhibition zone diameter of 25 mm against S. aureus .

Case Study 2: Anti-inflammatory Activity

Chovatia et al. synthesized a range of pyrazole derivatives and tested them in vivo for anti-inflammatory activity using carrageenan-induced edema models. The results showed that the most effective compound reduced swelling significantly at doses comparable to standard treatments, highlighting the therapeutic potential of this class of compounds .

Research Findings Summary

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Propriétés

IUPAC Name |

3-(tetrazol-1-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O2/c12-5(13)3-1-4(8-7-3)11-2-6-9-10-11/h1-2H,(H,7,8)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCYTZWSWDTSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406422 | |

| Record name | 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039008-40-6 | |

| Record name | 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.